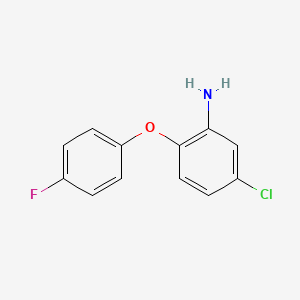

5-Chloro-2-(4-fluorophenoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-2-(4-fluorophenoxy)aniline is a chemical compound with the molecular formula C12H9ClFNO and a molecular weight of 237.66 . It is used for proteomics research .

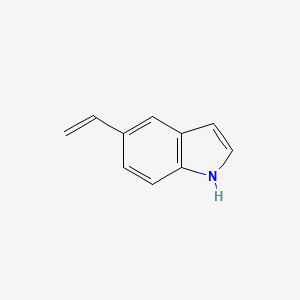

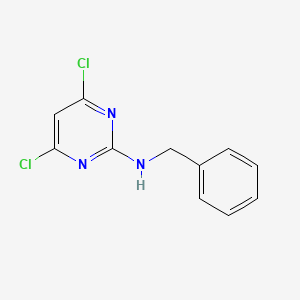

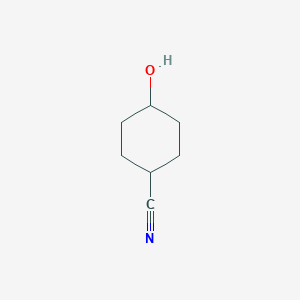

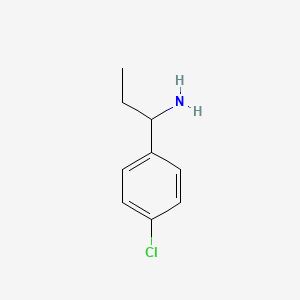

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(4-fluorophenoxy)aniline consists of 12 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom .Scientific Research Applications

Fluorescence Quenching Studies

Studies have investigated the fluorescence quenching mechanisms of boronic acid derivatives by anilines, providing insights into the interactions that could be relevant for 5-Chloro-2-(4-fluorophenoxy)aniline. Fluorescence quenching involves the reduction of fluorescence intensity due to interactions between a fluorophore and a quencher. This is crucial for understanding molecular interactions and could be applicable for sensors or probes in biological and environmental monitoring.

- Mechanism Exploration: Fluorescence quenching of boronic acid derivatives by aniline has been examined, suggesting that static quenching mechanisms are active, indicating potential applications in sensor technology or molecular studies. Such investigations help understand the photophysical behavior of similar compounds, including 5-Chloro-2-(4-fluorophenoxy)aniline, in various solvents and conditions (Geethanjali, Nagaraja, & Melavanki, 2015).

Synthesis and Chemical Transformation

Research on the synthesis and functionalization of chloro and fluoro substituted anilines provides a foundation for synthesizing complex molecules for pharmaceuticals, agrochemicals, and materials science.

- Synthetic Approaches: Practical synthesis methods for chloro-fluoro aniline derivatives have been developed, demonstrating routes for obtaining high yields of targeted products. These methodologies could be adapted for synthesizing 5-Chloro-2-(4-fluorophenoxy)aniline and its derivatives, offering pathways for industrial production and applications in drug discovery or material engineering (Zhang Qingwen, 2011).

Material Science and Optical Applications

Investigations into the vibrational and optical properties of halogenated anilines underscore the potential of 5-Chloro-2-(4-fluorophenoxy)aniline in material science, particularly in nonlinear optics and as part of advanced materials.

- Optical and Vibrational Analysis: Studies on chloro and fluoro-substituted anilines reveal their potential in nonlinear optical applications and as materials for optical limiting. Understanding the linear and nonlinear optical properties of such compounds can lead to their use in photonic devices and materials with tailored photophysical properties. This includes potential applications of 5-Chloro-2-(4-fluorophenoxy)aniline derivatives in designing materials with specific optical characteristics (Revathi et al., 2017).

Safety and Hazards

Safety data sheets indicate that chemicals like 5-Chloro-2-(4-fluorophenoxy)aniline can be toxic if swallowed, in contact with skin, or if inhaled . They may cause an allergic skin reaction and serious eye damage . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid getting the chemical in eyes, on skin, or on clothing .

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is known that the compound is used in suzuki–miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. This suggests that the compound may interact with its targets by forming or breaking carbon-carbon bonds.

Result of Action

Given its use in proteomics research , it may have effects on protein structure or function.

properties

IUPAC Name |

5-chloro-2-(4-fluorophenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO/c13-8-1-6-12(11(15)7-8)16-10-4-2-9(14)3-5-10/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFZUJCIGMCUJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(4-fluorophenoxy)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)

![5,7-Dichlorothieno[3,2-b]pyridine](/img/structure/B1315164.png)